

physical and chemical properties of 2,3-Difluorophenylacetonitrile

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Compound of Interest

Compound Name: 2,3-Difluorophenylacetonitrile

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An In-depth Technical Guide to 2,3-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2,3-Difluorophenylacetonitrile**. It includes a detailed synthesis protocol, information on its chemical reactivity and handling, and a discussion of its potential, though not yet fully elucidated, role in biological pathways, making it a valuable resource for professionals in chemical research and drug development.

Core Properties and Identifiers

2,3-Difluorophenylacetonitrile, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated aromatic nitrile.^[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.^{[1][2]} The presence of two fluorine atoms on the phenyl ring enhances its chemical reactivity and stability, making it a valuable building block for creating fluorinated organic compounds which are often sought after for their unique biological activities and resistance to metabolic degradation.^[1]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
CAS Number	145689-34-5	[1][3]
Molecular Formula	C ₈ H ₅ F ₂ N	[1][3]
Molecular Weight	153.13 g/mol	[2]
Appearance	Clear, very pale lemon/lime liquid	[1]
Purity	≥98.0%	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Melting Point	24 °C	[1]
Boiling Point	216.9 ± 25.0 °C at 760 mmHg	[1]
Flash Point	85.0 ± 23.2 °C	[1]
Refractive Index	1.487	[1]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[1]

Synthesis and Experimental Protocols

The synthesis of **2,3-Difluorophenylacetonitrile** typically involves the reaction of a corresponding 2,3-difluorobenzyl halide with a cyanide salt. While specific, detailed protocols for this exact molecule are not readily available in public literature, a general and representative procedure can be adapted from methods used for analogous fluorinated phenylacetonitriles. The following is a plausible experimental protocol based on the synthesis of similar compounds.

Experimental Protocol: Synthesis of **2,3-Difluorophenylacetonitrile**

Objective: To synthesize **2,3-Difluorophenylacetonitrile** from 2,3-difluorobenzyl chloride and sodium cyanide.

Materials:

- 2,3-difluorobenzyl chloride

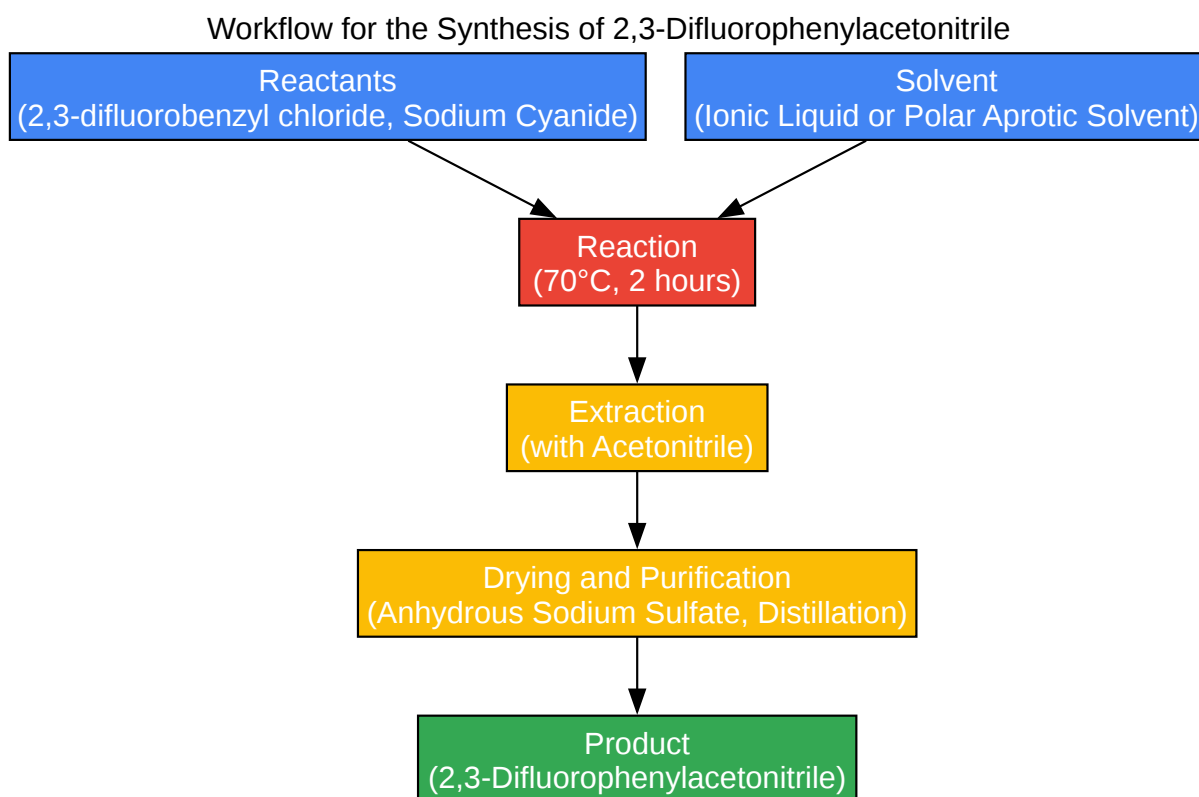
- Sodium cyanide (NaCN)
- Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or a polar aprotic solvent (e.g., DMSO, DMF)
- Acetonitrile
- Drying agent (e.g., anhydrous sodium sulfate)
- Reaction flask (four-necked)
- Stirrer
- Thermometer
- Reflux condenser
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a 250 ml four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 200 ml of an ionic liquid or a suitable polar aprotic solvent.
- **Addition of Reactants:** Add 0.2 mol of 2,3-difluorobenzyl chloride to the flask. While stirring, cautiously add 0.23 mol of finely powdered sodium cyanide.
- **Reaction:** Heat the reaction mixture to 70°C and maintain this temperature for 2 hours, with continuous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.
- **Extraction:** Extract the product from the reaction mixture twice with 100 ml portions of acetonitrile.
- **Drying and Purification:** Combine the organic extracts and dry over anhydrous sodium sulfate. After drying, filter the solution and purify by distillation to obtain **2,3-**

Difluorophenylacetonitrile.

Logical Workflow for Synthesis:



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Caption: A logical workflow for the synthesis of **2,3-Difluorophenylacetonitrile**.

Chemical Reactivity

2,3-Difluorophenylacetonitrile is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the nitrile group and the aromatic ring.

- **Nitrile Group Reactions:** The cyano group can undergo various transformations. It can be reduced to form 2,3-difluorophenethylamine, a primary amine, using reducing agents like

lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation. The nitrile group can also be hydrolyzed under acidic or basic conditions to yield 2,3-difluorophenylacetic acid.

- **Aromatic Ring Reactions:** The difluorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. It can also undergo electrophilic substitution, with the position of substitution being directed by the existing substituents.

Spectral Data

The structural characterization of **2,3-Difluorophenylacetonitrile** is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data

Technique	Key Features
^1H NMR	Signals corresponding to the methylene ($-\text{CH}_2-$) protons and the aromatic protons. The aromatic signals will exhibit complex splitting patterns due to fluorine-proton coupling.
^{13}C NMR	Resonances for the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will show splitting due to carbon-fluorine coupling.
IR Spectroscopy	A characteristic sharp absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretch, typically around 2250 cm^{-1} . Bands corresponding to C-H stretching of the aromatic ring and the methylene group, and C-F stretching bands.
Mass Spectrometry	The molecular ion peak (M^+) is expected at $m/z = 153$. ^[2] Common fragmentation patterns may involve the loss of HCN or the benzyl fragment. The top three peaks are observed at m/z 153, 126, and 152. ^[2]

Safety and Handling

2,3-Difluorophenylacetonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.^[2] It is also a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

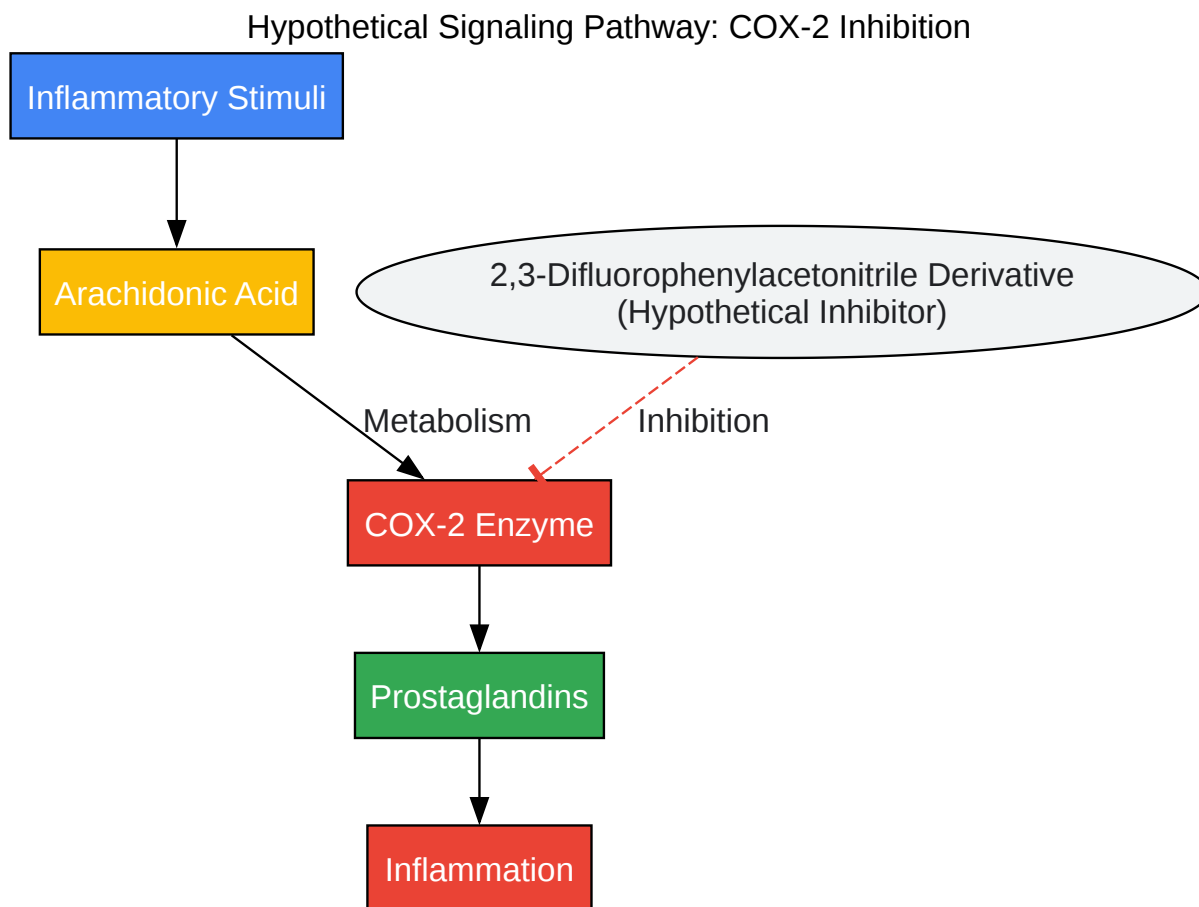
Hazard Statement	Classification
H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the reviewed literature detailing the specific biological activity or signaling pathway involvement of **2,3-Difluorophenylacetonitrile**, related difluorophenylacetonitrile compounds have shown inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2).^[4] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

Given the structural similarities, it is plausible that **2,3-Difluorophenylacetonitrile** or its derivatives could be investigated for similar biological activities. The following diagram illustrates a hypothetical signaling pathway where a derivative of **2,3-Difluorophenylacetonitrile** could act as a COX-2 inhibitor.

Hypothetical Signaling Pathway: COX-2 Inhibition



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Caption: A hypothetical signaling pathway illustrating the potential role of a **2,3-Difluorophenylacetonitrile** derivative as a COX-2 inhibitor.

This guide serves as a foundational resource for professionals engaged in the fields of chemical synthesis and drug discovery. The information compiled herein aims to facilitate further research and application of **2,3-Difluorophenylacetonitrile**.

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